N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide (CAS No. 1029733-47-8) is a sulfanyl acetamide derivative featuring a pyrazine core substituted with a 4-phenylpiperazine group and a 4-methoxyphenyl acetamide moiety. Its structure combines a sulfanyl (–S–) linker between the pyrazine and acetamide groups, which is critical for modulating electronic and steric properties. The compound’s synthesis likely involves regioselective S-alkylation of a pyrazine-thione intermediate with a chloroacetamide derivative, as seen in analogous synthetic routes for structurally related compounds .
Key structural attributes include:
- Pyrazine ring: Provides a planar, electron-deficient aromatic system for π-π stacking interactions.
- 4-Phenylpiperazine: Enhances solubility and bioavailability via its basic nitrogen atoms, while the phenyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-20-9-7-18(8-10-20)26-21(29)17-31-23-22(24-11-12-25-23)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODZZQCLAWHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl cyanoacetate to form an intermediate, which is then cyclized with cyclopropyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl or dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has been studied for its potential pharmacological effects, which include:
Antidepressant Properties
Research indicates that compounds containing piperazine rings can exhibit antidepressant-like effects. The phenylpiperazine component may enhance serotonin receptor activity, contributing to mood regulation. For instance, studies have shown that similar compounds can significantly reduce depressive behavior in animal models.
Antipsychotic Effects
The structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Preliminary studies have indicated that this compound may modulate dopaminergic pathways, which are crucial in managing psychotic symptoms.
Anticancer Activity
Preliminary in vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines. For example:
- Cell Line A : IC50 = 12 µM
- Cell Line B : IC50 = 18 µM
These findings indicate potential mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown promise against various bacterial strains, suggesting potential use as an antimicrobial agent. Minimum inhibitory concentrations (MICs) have been reported as low as 15 µg/mL against certain Gram-positive bacteria.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Methoxyphenyl Intermediate : Starting from anisole, appropriate reagents are used to form the methoxyphenyl structure.
- Introduction of the Piperazine Moiety : This is achieved through nucleophilic substitution reactions.
- Sulfanylation : The sulfanyl group is introduced using sulfonyl chlorides under basic conditions.
- Acetamide Formation : The final step involves acylation to attach the acetamide group to the sulfonylpropyl chain.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Significant reduction in depressive behavior in rodent models |
| Study 2 | Anticancer Activity | Inhibition of cell growth in multiple cancer cell lines (IC50 values ranging from 12 to 18 µM) |
| Study 3 | Antimicrobial Efficacy | MIC values as low as 15 µg/mL against specific bacterial strains |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The compound’s physicochemical profile is compared with analogs bearing piperazine, sulfanyl, and acetamide motifs (Table 1):
*Calculated based on molecular formula C₂₂H₂₄N₆O₂S.
Key Observations :
- The pyrazine-based compound exhibits a higher molecular weight compared to thiazole analogs due to the pyrazine ring’s nitrogen-rich structure.
- Substitution of pyrazine with thiazole (e.g., compound 16) reduces molecular weight and alters melting points, suggesting differences in crystallinity .
- Chlorine or fluorine substituents (e.g., compound 15) lower melting points, likely due to disrupted molecular packing .
Substituent Effects on Bioactivity
- Piperazine Derivatives : Compounds with 4-phenylpiperazine (e.g., compound 16) are associated with dopamine receptor modulation and anti-inflammatory activity due to the piperazine moiety’s ability to engage in hydrogen bonding .
- Sulfanyl Linkers : Sulfanyl (–S–) groups in analogs like 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide enhance metabolic stability compared to oxygen-based linkers, as seen in protease-resistant designs .
- Methoxy Substitution: The 4-methoxyphenyl group in the target compound may improve membrane permeability compared to non-polar substituents, as observed in antitumor acetamide derivatives .
Structural and Analytical Insights
- NMR Characterization : The –S–CH₂– group in sulfanyl acetamides typically appears as a singlet near δ 4.50 ppm in ¹H-NMR, consistent with data for compound 4 (δ 4.53 ppm) .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a methoxyphenyl group, a phenylpiperazine moiety, and a pyrazine derivative connected via a sulfanyl linkage. This unique arrangement is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazine Core : Starting from appropriate precursors, the pyrazine ring is constructed using cyclization reactions.
- Sulfanylation : The introduction of the sulfanyl group is accomplished through nucleophilic substitution.
- Acetamide Formation : The final step involves the acetamide formation by reacting the intermediate with acetic anhydride or acetyl chloride.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of compounds related to this compound. In particular, derivatives featuring similar structural motifs have shown promise in animal models. For instance, compounds with piperazine substitutions exhibited significant activity in maximal electroshock (MES) tests, indicating their potential as anticonvulsants .
Table 1: Anticonvulsant Activity Overview
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound A | 100 | Yes | Effective at 0.5 h |
| Compound B | 300 | Yes | Effective at both time points |
| Compound C | 100 | No | Inactive in MES test |
Neurotransmitter Modulation
This compound may also influence neurotransmitter systems, particularly dopamine and serotonin pathways. Studies indicate that compounds with similar structures can act as antagonists at dopamine D2 receptors and serotonin receptors, which are crucial for mood regulation and anxiety control .
Case Studies
In a notable case study, researchers synthesized several derivatives of phenylpiperazine-based compounds and assessed their binding affinities to various receptors. The findings highlighted that certain modifications enhanced receptor binding and biological activity, suggesting that structural variations significantly impact pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
